![molecular formula C56H76O8P2Pd B15250048 dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate](/img/structure/B15250048.png)
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate: is a complex organometallic compound that combines a phosphine ligand with palladium acetate. This compound is known for its significant role in catalysis, particularly in cross-coupling reactions, which are essential in organic synthesis for forming carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate typically involves the reaction of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane with palladium acetate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity starting materials and solvents is crucial to avoid contamination and side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate is primarily involved in catalytic reactions, including:
Cross-Coupling Reactions: Such as Suzuki-Miyaura, Negishi, and Stille couplings.
Oxidative Additions: Where the palladium center inserts into a carbon-halogen bond.
Reductive Eliminations: Where the palladium center facilitates the formation of a new carbon-carbon bond.
Common Reagents and Conditions
Reagents: Aryl halides, organoboron compounds, organozinc compounds, and organostannanes.
Conditions: Typically carried out in polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under inert atmosphere.
Major Products
The major products of these reactions are biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is widely used as a catalyst in various cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. It is particularly valued for its ability to facilitate the formation of carbon-carbon bonds with high efficiency and selectivity .
Biology and Medicine
In biological and medicinal research, the compound is used to synthesize molecules with potential therapeutic properties. Its role in forming biaryl structures is crucial for developing new drugs and studying biological pathways .
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and advanced materials. Its catalytic properties enable efficient and cost-effective synthesis processes .
Mécanisme D'action
The mechanism of action of dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate involves several key steps:
Oxidative Addition: The palladium center inserts into a carbon-halogen bond, forming a palladium-halide complex.
Transmetalation: The organometallic reagent transfers its organic group to the palladium center.
Reductive Elimination: The palladium center facilitates the formation of a new carbon-carbon bond, regenerating the palladium catalyst.
These steps are crucial for the catalytic cycle, enabling the efficient formation of complex organic molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl
- Dicyclohexylphosphino-2’,6’-diisopropoxybiphenyl
- Dicyclohexylphosphino-2,4,6-trimethoxybiphenyl
Uniqueness
Compared to similar compounds, dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate offers unique advantages in terms of stability and reactivity. Its specific ligand structure provides enhanced catalytic activity and selectivity, making it a preferred choice in many synthetic applications .
Propriétés
Formule moléculaire |
C56H76O8P2Pd |
|---|---|
Poids moléculaire |
1045.6 g/mol |
Nom IUPAC |
dicyclohexyl-[2-(2,6-dimethoxyphenyl)phenyl]phosphane;palladium(2+);diacetate |
InChI |
InChI=1S/2C26H35O2P.2C2H4O2.Pd/c2*1-27-23-17-11-18-24(28-2)26(23)22-16-9-10-19-25(22)29(20-12-5-3-6-13-20)21-14-7-4-8-15-21;2*1-2(3)4;/h2*9-11,16-21H,3-8,12-15H2,1-2H3;2*1H3,(H,3,4);/q;;;;+2/p-2 |
Clé InChI |
MHDRUZGMPXBVQJ-UHFFFAOYSA-L |
SMILES canonique |
CC(=O)[O-].CC(=O)[O-].COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.COC1=C(C(=CC=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
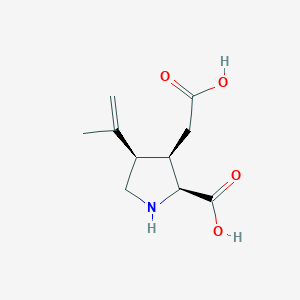
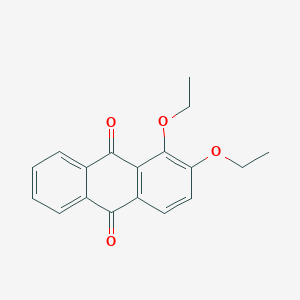

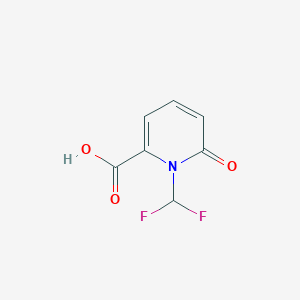
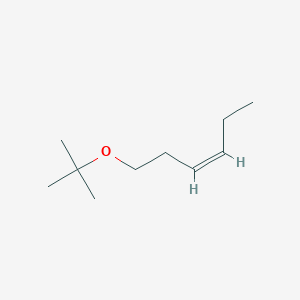
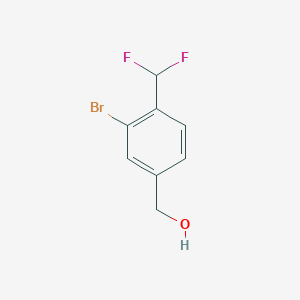

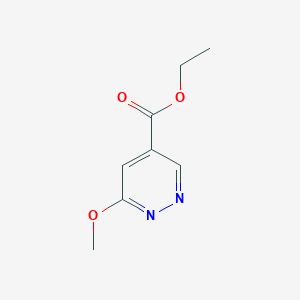

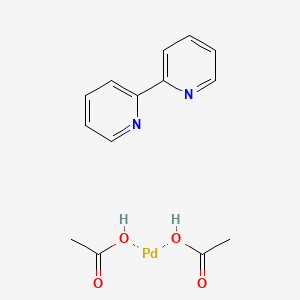
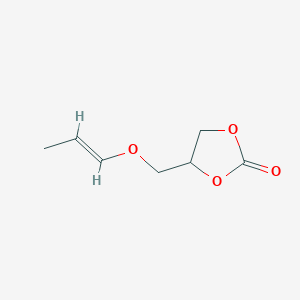
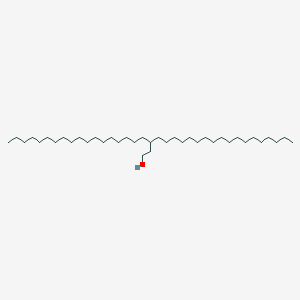
![thieno[2,3-f][1]benzothiole-2,6-dicarboxylic acid](/img/structure/B15250045.png)
